molecular formula C11H24O2Si B14245733 2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- CAS No. 308240-90-6

2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-

Cat. No.: B14245733
CAS No.: 308240-90-6
M. Wt: 216.39 g/mol
InChI Key: WKUMUSZIWCTOJR-VIFPVBQESA-N
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Description

2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- typically involves the reaction of 2-butanone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- involves its interaction with various molecular targets. The silyl ether group can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 1-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)-
  • 2-Buten-1-amine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2Z)-
  • Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl

Uniqueness

2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- is unique due to its specific stereochemistry and the presence of the silyl ether group. This combination allows for selective reactions and protection of functional groups, making it a valuable reagent in organic synthesis .

Properties

CAS No.

308240-90-6

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one

InChI

InChI=1S/C11H24O2Si/c1-9(10(2)12)8-13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1

InChI Key

WKUMUSZIWCTOJR-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)C

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C(=O)C

Origin of Product

United States

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